molecular formula C23H25BrN2OS B2674493 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 681274-14-6

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No. B2674493
CAS RN: 681274-14-6
M. Wt: 457.43
InChI Key: AXMNAGLEWLJIHO-UHFFFAOYSA-N
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Description

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Reactivity

Research on similar compounds has focused on synthetic methodologies and the exploration of reactivity towards various derivatives. For instance, the synthesis of S,N-disubstituted derivatives involving related structures demonstrates the versatility of these compounds in organic synthesis, highlighting methods that could potentially apply to the compound of interest (Pospieszny & Wyrzykiewicz, 2008). Furthermore, the study of reactions leading to 2-alkylamino thiazoles from N-thioamido amidines suggests a rich chemistry that could be relevant for functionalizing or extending the structure of the target compound (Khilifi et al., 2008).

Biological Activities

The investigation of brominated compounds, particularly those derived from marine sources, has revealed significant radical-scavenging activities. These studies indicate the potential for similar brominated indole derivatives to exhibit bioactive properties, suggesting avenues for the development of antioxidant or therapeutic agents (Duan, Li, & Wang, 2007). Additionally, the synthesis and antimicrobial activity of aminobenzylated Mannich bases incorporating bromo substituents further underscore the potential of such compounds in medicinal chemistry, offering insights into the design of compounds with antimicrobial properties (Nimavat et al., 2004).

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2OS/c1-17-10-12-25(13-11-17)23(27)16-28-22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMNAGLEWLJIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

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